molecular formula C11H18F2N4 B14408184 N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine CAS No. 84875-65-0

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine

Cat. No.: B14408184
CAS No.: 84875-65-0
M. Wt: 244.28 g/mol
InChI Key: JAHUGYRIYHTEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C₁₁H₁₈F₂N₄ and a molecular weight of 244.284 g/mol . This compound belongs to the class of triazine derivatives, which are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine typically involves the reaction of 4,6-difluoro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dibutyl-4,6-difluoro-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications .

Properties

CAS No.

84875-65-0

Molecular Formula

C11H18F2N4

Molecular Weight

244.28 g/mol

IUPAC Name

N,N-dibutyl-4,6-difluoro-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18F2N4/c1-3-5-7-17(8-6-4-2)11-15-9(12)14-10(13)16-11/h3-8H2,1-2H3

InChI Key

JAHUGYRIYHTEPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=NC(=NC(=N1)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.